An In-depth Technical Guide to the Chemical Properties of (2S,4S)-2-methylpiperidin-4-ol
An In-depth Technical Guide to the Chemical Properties of (2S,4S)-2-methylpiperidin-4-ol
Abstract
(2S,4S)-2-methylpiperidin-4-ol is a chiral, disubstituted piperidine that serves as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure and defined stereochemistry are critical for creating molecules with high target specificity and improved pharmacological profiles. The cis relationship between the C2-methyl and C4-hydroxyl groups dictates the molecule's preferred conformation and, consequently, its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the core chemical properties of (2S,4S)-2-methylpiperidin-4-ol, including its physicochemical characteristics, spectroscopic profile, stereoselective synthesis, and key reactive behaviors. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates in the pursuit of novel therapeutics.
Core Physicochemical Properties
The precise chemical and physical properties of (2S,4S)-2-methylpiperidin-4-ol are fundamental to its application in synthesis. While extensive experimental data for this specific stereoisomer is not widely published, a combination of data from chemical suppliers and computational models provides a reliable profile. The N-Boc protected analogue, tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate, is more extensively characterized and its properties are included for comparative purposes.
A key structural feature is the cis orientation of the C2-methyl and C4-hydroxyl groups. In a chair conformation, this forces one substituent to be axial and the other equatorial to minimize steric strain, significantly influencing the molecule's polarity and interaction potential.
Diagram 1: Key Structural Features and Property Relationships
Caption: Key steps in the stereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol.
Reactivity and Applications
(2S,4S)-2-methylpiperidin-4-ol is a bifunctional molecule with two primary sites of reactivity: the secondary amine and the secondary alcohol.
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Reactions at the Nitrogen: The secondary amine is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, and reductive amination. Protecting the nitrogen, typically with a Boc group, is a common strategy to allow for selective reactions at the hydroxyl group.
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Reactions at the Oxygen: The hydroxyl group can be alkylated to form ethers, acylated to form esters, or oxidized to the corresponding ketone (2-methylpiperidin-4-one). Mitsunobu reactions are also effective for functionalizing this position.[1]
The primary application of this chiral building block is in drug discovery. The piperidine scaffold is one of the most prevalent nitrogen heterocycles in approved drugs.[2] The specific (2S,4S) stereochemistry can impart crucial binding interactions with biological targets. For instance, derivatives of this molecule have been investigated as potent ligands for various receptors, leveraging the defined spatial orientation of the methyl and hydroxyl (or further functionalized) groups to enhance binding affinity and selectivity.[3]
Experimental Protocols
Protocol 1: Boc Protection of (2S,4S)-2-methylpiperidin-4-ol
This protocol describes the standard procedure for protecting the secondary amine, a common first step before further modification of the hydroxyl group.
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Rationale: The Boc (tert-butoxycarbonyl) group is used due to its stability under a wide range of conditions (e.g., basic, reductive) and its facile removal under acidic conditions. This orthogonality allows for selective chemical manipulation elsewhere in the molecule.
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Procedure:
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Dissolve (2S,4S)-2-methylpiperidin-4-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
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Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq), to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate.
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Protocol 2: Deprotection of N-Boc-(2S,4S)-2-methylpiperidin-4-ol
This protocol is a self-validating system for removing the Boc group to yield the final free amine.
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Rationale: Strong acids are required to cleave the tert-butyl ester of the carbamate. A common and effective method is using hydrochloric acid in an organic solvent like 1,4-dioxane or diethyl ether. This method typically results in the formation of the hydrochloride salt of the product, which is often a stable, crystalline solid that is easily handled.
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Procedure:
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Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
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Add a solution of HCl in 1,4-dioxane (e.g., 4 M solution, 5-10 eq) dropwise at room temperature.
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Stir the mixture for 1-4 hours. Evolution of gas (isobutylene) may be observed.
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Monitor the reaction by TLC. The product will have a much lower Rf value and will be ninhydrin-positive, while the starting material will not. This provides an internal validation of reaction completion.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
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The resulting solid is typically the hydrochloride salt of (2S,4S)-2-methylpiperidin-4-ol, which can often be used without further purification or triturated with a solvent like diethyl ether to afford a purified solid.
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Conclusion
(2S,4S)-2-methylpiperidin-4-ol is a strategically important chiral intermediate whose value is derived from its well-defined three-dimensional structure. The cis-stereochemistry of its substituents provides a rigid conformational preference that medicinal chemists can exploit to achieve precise interactions with complex biological targets. While a complete set of experimentally-derived physicochemical data is not yet consolidated in the public domain, the available synthetic routes and computational data provide a strong foundation for its use. Further detailed characterization of this compound in the scientific literature would be a valuable contribution to the field.
References
[4]National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18653318, (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Available at: [Link]
[2]Aparicio, D. M., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12, 4187–4190. Available at: [Link]
[3]G. S. et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 23(1), 143. Available at: [Link]
[5]National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3532303, 2-Methylpiperidin-4-ol. Available at: [Link]
[6]ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Available at: [Link]
[7]Google Patents. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Available at:
[8]Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]
[9]Prezzavento, O., et al. (2018). 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 223-237. Available at: [Link]
[1]Sadek, B., et al. (2016). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 21(11), 1459. Available at: [Link]
[10]ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]
[11]Google Patents. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives. Available at:
[12]Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. Available at:
[13]National Center for Biotechnology Information (2024). PubChem Patent Summary for US-7786306-B2. Available at: [Link]
[14]Google Patents. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d]d[15][16]ioxol-4-yl)piperidin-1-yl)methyl). Available at:
[17]ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available at: [Link]
Sources
- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine | C11H21NO3 | CID 18653318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]
- 12. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 13. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d] [1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((s)-oxetan-2-yl)methyl)-1h-benzo[d] imidazole-6-carboxylic acid, 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine salt - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester, 95%, 98% ee, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
